N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrazine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using phenylpiperazine as a reagent.
Attachment of the Acetamide Group: The acetamide group is usually attached via acylation reactions, using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can target the triazolopyrazine core or the carbonyl group in the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrazine derivatives.
Biology
Biologically, N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is investigated for its potential as a therapeutic agent. Its interactions with various biological targets make it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine moiety may enhance binding affinity and specificity, while the methoxy groups can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-methylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-ethylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Uniqueness
Compared to similar compounds, N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide stands out due to the presence of the phenylpiperazine moiety, which can significantly alter its biological activity and pharmacological profile. The methoxy groups also contribute to its unique chemical properties, affecting its solubility and reactivity.
Properties
Molecular Formula |
C25H27N7O4 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7O4/c1-35-20-14-18(15-21(16-20)36-2)27-22(33)17-32-25(34)31-9-8-26-23(24(31)28-32)30-12-10-29(11-13-30)19-6-4-3-5-7-19/h3-9,14-16H,10-13,17H2,1-2H3,(H,27,33) |
InChI Key |
SXEABSPLMMZBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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